11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide
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Overview
Description
11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide is a complex organic compound belonging to the class of benzodiazepines This compound is characterized by its unique structure, which includes a dibenzo diazepine core fused with a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide typically involves multiple steps. One common approach is the Ullmann-type C–N bond-forming reaction, which uses copper iodide and 1,10-phenanthroline as catalysts . This method is efficient and yields the desired compound in good quantities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave irradiation has been explored to improve reaction times and efficiency .
Chemical Reactions Analysis
Types of Reactions
11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent marker in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-11-(4-methylpiperazin-1-yl)-5H-dibenzo[B,E][1,4]diazepine
- 2-[2-(4-(Dibenzo[B,F][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol
Uniqueness
11-(2,4-Dichlorophenyl)-3,3-dimethyl-1-oxo-N~10~-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[B,E][1,4]diazepine-10-carbothioamide is unique due to its specific structural features, such as the presence of the carbothioamide group and the dibenzo diazepine core. These features confer distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C28H25Cl2N3OS |
---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
6-(2,4-dichlorophenyl)-9,9-dimethyl-7-oxo-N-phenyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide |
InChI |
InChI=1S/C28H25Cl2N3OS/c1-28(2)15-22-25(24(34)16-28)26(19-13-12-17(29)14-20(19)30)33(23-11-7-6-10-21(23)32-22)27(35)31-18-8-4-3-5-9-18/h3-14,26,32H,15-16H2,1-2H3,(H,31,35) |
InChI Key |
ASQFOYSHGKKDDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NC4=CC=CC=C4)C5=C(C=C(C=C5)Cl)Cl)C(=O)C1)C |
Origin of Product |
United States |
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